Cas no 1333853-21-6 (N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide)

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide is a synthetic organic compound featuring a morpholine ring substituted with a cyanocyclopentyl group and a dimethylphenyl group. This compound exhibits unique physical and chemical properties, making it valuable in various research and industrial applications. Its distinct structural features contribute to its effectiveness as a building block in the synthesis of novel bioactive molecules.
N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide structure
1333853-21-6 structure
商品名:N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide
CAS番号:1333853-21-6
MF:C20H27N3O2
メガワット:341.447284936905
CID:6614561
PubChem ID:53595056

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • EN300-26686975
    • Z1171982501
    • N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide
    • AKOS033133078
    • 1333853-21-6
    • インチ: 1S/C20H27N3O2/c1-15-13-25-19(17-8-4-3-5-9-17)16(2)23(15)12-18(24)22-20(14-21)10-6-7-11-20/h3-5,8-9,15-16,19H,6-7,10-13H2,1-2H3,(H,22,24)
    • InChIKey: SFJACAHCMHXUCA-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C)N(CC(NC2(C#N)CCCC2)=O)C(C)C1C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 341.21032711g/mol
  • どういたいしつりょう: 341.21032711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26686975-0.05g
1333853-21-6 90%
0.05g
$212.0 2023-09-11

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 関連文献

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamideに関する追加情報

Introduction to N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide (CAS No. 1333853-21-6)

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1333853-21-6, represents a novel molecular entity with a unique structural framework that has the potential to exhibit a wide range of biological activities. The molecular structure of this compound incorporates several key functional groups, including a cyano group, an amide linkage, and a morpholine moiety, which are strategically positioned to interact with biological targets in a specific manner.

The central core of the molecule is the cyclopentyl ring, which is substituted with a cyano group at the 1-position. This substitution not only imparts electronic properties to the molecule but also influences its spatial conformation, potentially affecting its binding affinity and selectivity. The amide group at the 2-position serves as a crucial pharmacophore, facilitating hydrogen bonding interactions with biological targets. Furthermore, the morpholine ring, which is further substituted with dimethyl and phenyl groups at the 3 and 5 positions respectively, introduces additional complexity to the molecule's interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide with greater accuracy. These studies suggest that the compound may exhibit properties relevant to various therapeutic areas, including central nervous system (CNS) disorders, inflammatory diseases, and cancer. The morpholine moiety, in particular, has been identified as a key structural element that can modulate receptor binding and enhance pharmacological efficacy.

In vitro studies have begun to explore the pharmacological profile of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide. Initial experiments have shown promising results in terms of interaction with specific enzymes and receptors. For instance, preliminary data indicate that the compound may inhibit certain kinases involved in cancer progression, suggesting its potential as an anti-cancer agent. Additionally, interactions with neurotransmitter receptors have been observed, which could make it relevant for treating neurological conditions.

The synthesis of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Key steps include cycloaddition reactions to form the cyclopentyl ring system, followed by nucleophilic substitution to introduce the cyano group. The morpholine ring is typically constructed through cyclization reactions involving appropriately substituted precursors.

The development of novel synthetic routes for this compound has been driven by the need for efficient and scalable production methods. Researchers have explored various catalytic systems and reaction conditions to optimize the synthesis process. These efforts have not only improved the overall yield but also reduced the environmental impact of the manufacturing process. Green chemistry principles have been increasingly applied to ensure that the synthesis of such complex molecules is both sustainable and economically viable.

The analytical characterization of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide has been conducted using state-of-the-art techniques. High-resolution mass spectrometry (HRMS) has confirmed the molecular structure and purity of the compound. Nuclear magnetic resonance (NMR) spectroscopy has provided detailed information about the chemical environment of each atom in the molecule. Additionally, X-ray crystallography has been used to determine the three-dimensional structure of the compound in its solid state.

Future research directions for N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide include further exploration of its pharmacological properties in vivo. Animal models are being utilized to assess potential therapeutic effects across different disease models. Additionally, studies are being conducted to understand how variations in the molecular structure can influence biological activity. This information will be crucial for designing next-generation compounds with improved efficacy and reduced side effects.

The impact of this research extends beyond academic curiosity; it holds significant implications for drug development pipelines in pharmaceutical companies. By providing insights into novel molecular structures and their interactions with biological targets, studies on N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide contribute to the broader effort of developing new therapeutics for unmet medical needs. The integration of computational modeling with experimental validation represents a powerful approach that can accelerate drug discovery processes.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量